molecular formula C10H13ClF3N B2424256 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride CAS No. 2287310-22-7

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride

Cat. No. B2424256
CAS RN: 2287310-22-7
M. Wt: 239.67
InChI Key: INOQCTKNICMZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride” is a chemical compound with the CAS Number: 2287310-22-7 . It has a molecular weight of 239.67 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-isopropyl-3-(trifluoromethyl)aniline hydrochloride . The InChI code is 1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13;/h3-6H,14H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 239.67 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related trifluoromethyl-substituted compounds have been explored in various studies. For example, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation and its reactions with hydroxylamine and hydrazine were investigated, revealing interesting structural properties (Flores et al., 2018). Additionally, vibrational analysis of various trifluoromethyl-aniline derivatives was conducted using Fourier Transform-Infrared and Raman techniques, providing insights into the structural impacts of substituent positions and electron donating/withdrawing effects (Revathi et al., 2017).

Corrosion Inhibition and Material Science

These compounds also find applications in material science, such as corrosion inhibition. The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline showed efficient corrosion inhibition properties in acid solutions, as evidenced by various corrosion methods and quantum chemical calculations (Daoud et al., 2014).

Synthesis of Biologically Active Compounds

Trifluoromethyl-substituted anilines are used as intermediates in the synthesis of biologically active compounds. For example, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved starting from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).

Novel Organic Syntheses

Innovative organic synthesis methods using trifluoromethyl groups have been explored. For instance, the synthesis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from specific aniline compounds has been described, offering potential applications in medical fields due to their antitumor activities (Maftei et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOQCTKNICMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.